3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is an organic compound with the molecular formula C8H14ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with propan-1-amine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
3,5-dimethyl-1H-pyrazole: Lacks the chlorine substituent and has different reactivity.
4-chloro-1H-pyrazole: Similar structure but without the dimethyl groups.
Uniqueness
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of both chlorine and dimethyl groups on the pyrazole ring, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3-5,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZXAEULIHCKCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405826 |
Source
|
Record name | SBB020532 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956786-61-1 |
Source
|
Record name | SBB020532 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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